molecular formula C13H11F3N2O2 B7809399 Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

Cat. No.: B7809399
M. Wt: 284.23 g/mol
InChI Key: FNHPLXBWPGHIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate is a complex organic compound characterized by its cyano, trifluoromethyl, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride derivatives with ethyl 2-cyanoacetate in acetonitrile using sodium hydride (NaH) at ambient temperature. This reaction forms the desired compound through an intramolecular cyclization reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound's biological activity has been explored for potential therapeutic uses.

  • Medicine: It may be used in the development of new drugs, particularly in the field of oncology and anti-inflammatory treatments.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the cyano and anilino groups contribute to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate can be compared to other similar compounds, such as:

  • 4-Cyano-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and cyano groups but lacks the ester functionality.

  • Ethyl cyanoacetate: A simpler compound without the trifluoromethyl or anilino groups.

  • Bicalutamide: A nonsteroidal antiandrogen that contains similar structural elements.

Uniqueness: this compound stands out due to its combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPLXBWPGHIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.